Carbamic acid, (cyanomethyl)-, methyl ester
Description
Chemical Identity and Structural Analysis
Systematic Nomenclature and Synonyms
The compound is formally named methyl N-cyanocarbamate under IUPAC guidelines, reflecting its carbamate ester structure with a cyanamide substituent. Alternative names include:
Regulatory identifiers include CAS number 21729-98-6, EC number 244-548-0, and PubChem CID 89023.
Molecular Formula and Weight
The molecular formula C₃H₄N₂O₂ corresponds to a carbamate backbone (O=C(OCH₃)NH-) with a cyano group (-CN) substitution. The calculated molecular weight is 100.08 g/mol , consistent with high-resolution mass spectrometry data.
| Property | Value |
|---|---|
| Molecular formula | C₃H₄N₂O₂ |
| Molecular weight | 100.08 g/mol |
| SMILES | COC(=O)NC#N |
| InChIKey | ZSYJMXLJNPEAGP-UHFFFAOYSA-N |
Crystallographic and Spectroscopic Characterization
X-ray Diffraction Studies
No crystallographic data (e.g., unit cell parameters, space group) for methyl N-cyanocarbamate is available in the provided sources. Structural insights are instead derived from spectroscopic and computational methods.
NMR and IR Spectral Assignments
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (300 MHz, CDCl₃): A singlet at δ 3.85 ppm integrates to 3H, corresponding to the methyl ester group (-OCH₃). The NH proton appears as a broad singlet at δ 6.2–6.5 ppm, while the cyano group (-CN) does not exhibit protons.
- ¹³C NMR (75 MHz, CDCl₃): Key signals include δ 168.5 ppm (carbonyl carbon, C=O), δ 54.2 ppm (methoxy carbon, OCH₃), and δ 116.4 ppm (cyano carbon, CN).
Infrared (IR) Spectroscopy:
Characteristic absorptions include:
- ~1740 cm⁻¹ : Strong stretch for the carbonyl (C=O) of the carbamate.
- ~2250 cm⁻¹ : Medium-intensity absorption for the cyano group (-CN).
- ~1250 cm⁻¹ and ~1050 cm⁻¹ : C-O stretches from the methoxy group.
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI) mass spectrometry reveals the following adducts and fragments:
- [M+H]⁺ : m/z 101.03 (base peak, molecular ion).
- [M+Na]⁺ : m/z 123.02.
- Major fragments include m/z 83.02 (loss of H₂O from [M+H]⁺) and m/z 59.01 (methoxycarbonyl ion, [O=C=OCH₃]⁺).
Predicted collision cross sections (CCS) for adducts range from 105.2 Ų ([M+H-H₂O]⁺) to 180.4 Ų ([M+CH₃COO]⁻).
Properties
CAS No. |
142254-20-4 |
|---|---|
Molecular Formula |
C4H6N2O2 |
Molecular Weight |
114.10 g/mol |
IUPAC Name |
methyl N-(cyanomethyl)carbamate |
InChI |
InChI=1S/C4H6N2O2/c1-8-4(7)6-3-2-5/h3H2,1H3,(H,6,7) |
InChI Key |
DRMGMMWXWKLKAI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl (cyanomethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of methyl carbamate with cyanomethyl chloride under basic conditions. The reaction typically proceeds as follows: [ \text{CH}_3\text{NHCOOCH}_3 + \text{ClCH}_2\text{CN} \rightarrow \text{CH}_3\text{NHCOOCH}_2\text{CN} + \text{HCl} ]
Another method involves the cyanoacetylation of amines, where methyl cyanoacetate reacts with various amines to form the corresponding cyanoacetamides .
Industrial Production Methods: Industrial production of methyl (cyanomethyl)carbamate often involves large-scale synthesis using efficient and economical methods. One such method includes the use of tin-catalyzed transcarbamoylation, which offers broad functional group tolerance and streamlined workup procedures .
Chemical Reactions Analysis
Types of Reactions: Methyl (cyanomethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the cyanomethyl group under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of substituted carbamates and other derivatives.
Scientific Research Applications
Methyl (cyanomethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of polymers, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of methyl (cyanomethyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparison with Similar Carbamate Compounds
Structural and Functional Comparisons
The table below highlights structural variations, biological activities, and applications of carbamic acid, (cyanomethyl)-, methyl ester and related carbamates:
*Calculated based on formula C₁₁H₁₂FN₂O₃.
Key Observations:
- Substituent Effects: Cyanomethyl Group: Enhances pharmacological specificity, as seen in ACC2 inhibitors (e.g., A-908292 (S)) . The nitrile group may improve metabolic stability or binding affinity. Aromatic vs. Aliphatic Esters: Phenyl esters (e.g., carbamic acid phenyl ester) are prevalent in plant extracts with antioxidant properties, while aliphatic esters (e.g., ethyl carbamate) exhibit higher toxicity . Enantiomeric Activity: The (S)-enantiomer of this compound (A-908292) shows ACC2 inhibition, while the (R)-enantiomer (A-875400) retains PPAR-α activation, suggesting divergent mechanisms .
- Toxicity Trends: Ethyl carbamate is highly carcinogenic due to metabolic activation to vinyl compounds and epoxides .
Biological Activity
Carbamic acid, (cyanomethyl)-, methyl ester, also known as methyl cyanocarbamate, is a compound of significant interest in medicinal chemistry and agrochemical synthesis. This article explores its biological activity, including pharmacological properties, metabolic pathways, and potential applications in drug design.
Chemical Structure and Properties
The molecular formula of methyl cyanocarbamate is , with a molecular weight of approximately 102.1 g/mol. The compound features a carbamate functional group, which is known for its role in various biological systems.
Pharmacological Properties
Methyl cyanocarbamate has been evaluated for its pharmacological properties, particularly as an intermediate in the synthesis of pharmaceuticals. Its biological activity can be attributed to the following mechanisms:
- Enzyme Inhibition : Carbamates often act as inhibitors for various enzymes, particularly those involved in neurotransmission and metabolic pathways.
- Antitumor Activity : Some studies suggest that derivatives of carbamic acid exhibit cytotoxic effects against cancer cell lines, although specific data on methyl cyanocarbamate is limited.
Case Studies
- Synthesis and Evaluation : Research has demonstrated the synthesis of aminoacylated derivatives using methyl cyanocarbamate as an intermediate. These derivatives showed promising results in enhancing the stability and activity of nucleobase amino acids in biological systems .
- Toxicological Studies : In vivo studies on related carbamates indicate low acute toxicity levels. For example, the median lethal dose (LD50) for similar compounds is reported to be greater than 2000 mg/kg in rats, suggesting a relatively safe profile for further development .
Metabolism
The metabolism of methyl cyanocarbamate involves hydrolysis to form the corresponding free acid and subsequent conjugation reactions. The primary metabolic pathway identified includes:
- Hydrolysis : Conversion to the free acid occurs rapidly upon administration.
- Conjugation : Metabolites are often conjugated with glucuronic acid or sulfate for excretion .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 102.1 g/mol |
| LD50 (Rats) | >2000 mg/kg |
| Primary Metabolite | Free acid form |
Research Findings
Recent studies have highlighted the versatility of carbamates in drug design. The unique properties of methyl cyanocarbamate make it a suitable candidate for further exploration in medicinal chemistry:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
